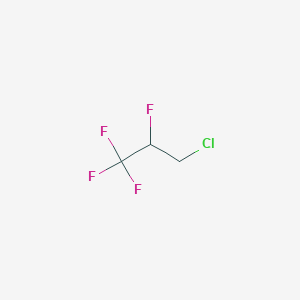

1-Chloro-2,3,3,3-tetrafluoropropane

描述

Contextualization of Halogenated Alkanes and Alkenes in Contemporary Fluorine Chemistry Research

Halogenated alkanes and alkenes are pivotal in modern fluorine chemistry. The substitution of hydrogen atoms with halogens like fluorine, chlorine, bromine, and iodine dramatically alters the physical and chemical properties of the parent organic compound. wordpress.comlibretexts.org This has led to their use in a wide array of applications, including as refrigerants, solvents, and intermediates in chemical synthesis. pressbooks.pubag.state.mn.us

The reactivity of halogens with alkanes decreases down the group, with fluorine being the most reactive and iodine being generally unreactive. libretexts.org Reactions with fluorine are often vigorous and difficult to control, while chlorine and bromine reactions are more manageable, typically requiring initiation by UV light or heat. libretexts.orglibretexts.orgpressbooks.pub These reactions, known as substitution or halogenation, involve the breaking of a C-H bond and the formation of a new C-X (where X is a halogen) bond. wordpress.comlibretexts.org

In the realm of alkenes, halogenation involves the breaking of the carbon-carbon double bond to form a di-halogenated alkane. wordpress.com The presence of both saturation (in alkanes) and unsaturation (in alkenes) within this class of compounds provides a rich landscape for chemical transformations and the synthesis of novel molecules with tailored properties.

Overview of 1-Chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd) as a Significant Research Target

1-Chloro-2,3,3,3-tetrafluoropropene, specifically the cis-isomer (Z)-1-chloro-2,3,3,3-tetrafluoropropene (also known as HCFO-1224yd(Z) or R-1224yd(Z)), has emerged as a compound of significant research interest. iifiir.orgresearchgate.net Its favorable thermodynamic properties make it a promising candidate for various applications, particularly as a refrigerant in high-temperature heat pumps and as a working fluid in Organic Rankine Cycles (ORC). iifiir.orgresearchgate.netresearchgate.net

The focus on HCFO-1224yd(Z) stems from the ongoing search for replacements for high global warming potential (GWP) refrigerants. researchgate.net With a low GWP and an ozone depletion potential (ODP) of 0.00012, it presents an environmentally friendlier alternative to substances like HFC-245fa. inrim.itfluorocarbons.org Research has shown that HCFO-1224yd(Z) can offer an increased coefficient of performance (COP) in certain systems compared to traditional refrigerants. researchgate.netresearchgate.net

The investigation into its physical and chemical properties is crucial for system design and optimization. Studies have focused on measuring its density, viscosity, and speed of sound across various temperatures and pressures. iifiir.orgresearchgate.netinrim.it This data is essential for developing accurate equations of state to model its behavior in different applications. inrim.itinrim.it

Historical Development of Fluorinated Hydrocarbon Research

The journey of fluorinated hydrocarbon research is a testament to scientific perseverance. While mineral fluorides were used as early as the 16th century and hydrofluoric acid was characterized in 1771, the extreme reactivity and hazards associated with fluorine slowed progress. ag.state.mn.usniscpr.res.in A significant milestone was the isolation of elemental fluorine by Henri Moissan in 1886. ag.state.mn.usnih.govalfa-chemistry.com

Despite this breakthrough, research in fluorine chemistry remained limited for several decades. The early 20th century saw pioneering work by chemists like Swarts in Belgium and Henne in the U.S. ag.state.mn.us A major impetus for the industrialization of fluorine chemistry came in the 1920s with the burgeoning field of mechanical refrigeration. ag.state.mn.us This led to the development of chlorofluorocarbons (CFCs), such as R-12 (dichlorodifluoromethane), which were stable and non-flammable. polito.it

The discovery of the detrimental effects of CFCs on the ozone layer in the latter half of the 20th century prompted a shift in research towards more environmentally benign alternatives. polito.it This led to the development of hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and most recently, hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs). researchgate.neti-scholar.in These newer generations of fluorinated compounds are designed to have low or zero ODP and low GWP. fluorocarbons.orgi-scholar.in

Interrelationship between Saturated and Unsaturated Halogenated Propane (B168953)/Propene Derivatives in Research

The research on saturated halogenated propanes and unsaturated halogenated propenes is intrinsically linked. The synthesis of many unsaturated derivatives often involves the dehydrohalogenation (removal of a hydrogen and a halogen atom) of a saturated precursor. For instance, 1,3,3,3-tetrafluoropropene can be produced through the dehydrochlorination of 1-chloro-2,3,3,3-tetrafluoropropane. google.com

Furthermore, in the synthesis of some fluorinated propenes, the corresponding saturated propane can be an intermediate or a byproduct. i-scholar.inresearchgate.netscribd.com For example, in the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), this compound (HCFC-244eb) can be formed as a byproduct. i-scholar.inresearchgate.net

The chemical and physical properties of these related compounds are also a subject of comparative study. The presence of a double bond in the propene derivatives significantly influences their reactivity and atmospheric lifetime compared to their saturated propane counterparts. i-scholar.in This relationship is crucial in understanding structure-activity relationships, which can guide the design of new compounds with desired properties. nih.gov

Chemical Profile of this compound

The compound this compound is a hydrochlorofluorocarbon (HCFC). Its specific properties are detailed below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7125-99-7 |

| Chemical Formula | C3H3ClF4 |

| ASHRAE Designation | HCFC-244eb |

This data is compiled from various sources for informational purposes.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

151771-09-4 |

|---|---|

分子式 |

C3H3ClF4 |

分子量 |

150.50 g/mol |

IUPAC 名称 |

3-chloro-1,1,1,2-tetrafluoropropane |

InChI |

InChI=1S/C3H3ClF4/c4-1-2(5)3(6,7)8/h2H,1H2 |

InChI 键 |

JSECXTYNFBONSF-UHFFFAOYSA-N |

规范 SMILES |

C(C(C(F)(F)F)F)Cl |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for Halogenated Fluoropropanes and Propenes

Direct Halogenation Approaches for Propane (B168953) Skeletons

Direct halogenation represents a fundamental approach to introducing halogen atoms onto a propane or propene backbone. These reactions, however, can be challenging to control, particularly with highly reactive halogens like fluorine.

Direct fluorination of alkanes is a highly exothermic and often explosive reaction, making it difficult to control. youtube.com The reaction proceeds through a free-radical chain mechanism, which consists of initiation, propagation, and termination steps. libretexts.orgyoutube.com

Initiation: The process begins with the homolytic cleavage of the fluorine-fluorine bond, typically initiated by heat or light, to generate two fluorine radicals. youtube.com

Propagation: A fluorine radical then abstracts a hydrogen atom from the propane molecule, forming hydrogen fluoride (B91410) and a propyl radical. This radical then reacts with another fluorine molecule to produce a fluoropropane and a new fluorine radical, which continues the chain reaction. libretexts.org

Termination: The reaction ceases when two radicals combine. This can involve two fluorine radicals, two propyl radicals, or a propyl and a fluorine radical. youtube.com

The high reactivity of fluorine radicals leads to a lack of selectivity, resulting in a mixture of polyfluorinated products and making it a less common method for synthesizing specific fluorinated compounds. libretexts.org The low bond dissociation energy of the F-F bond contributes to the explosive nature of the reaction. youtube.com

The chlorination of tetrafluoropropene variants offers a more controlled method for synthesizing chlorinated and fluorinated propanes. For instance, the reaction of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) with chlorine can lead to the formation of dichlorotetrafluoropropanes. These reactions can be influenced by catalysts and reaction conditions to favor the formation of specific isomers.

A notable process involves the synthesis of 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (HCFC-243db) from starting materials like 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) through a carbene generation route. This intermediate, HCFC-243db, can then serve as a precursor in the synthesis of 2,3,3,3-tetrafluoropropene. wipo.intjustia.com

Dehydrohalogenation Reactions for Unsaturated Product Formation

Dehydrohalogenation is a critical elimination reaction used to introduce double bonds into halogenated alkanes, leading to the formation of alkenes. This process involves the removal of a hydrogen halide (HX) from the molecule.

The dehydrochlorination of dichlorotetrafluoropropanes is a key step in the production of various tetrafluoropropene isomers. For example, 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) can undergo dehydrochlorination to synthesize 2,3,3,3-tetrafluoropropene (HFO-1234yf). researchgate.net Thermodynamic analysis of this reaction indicates it is an endothermic process, with higher temperatures favoring the formation of the desired product. researchgate.net

Catalytic dehydrochlorination offers an efficient and environmentally friendlier alternative to traditional methods. Various catalysts have been investigated for these reactions, including metal oxides and supported metal catalysts. For instance, alumina (B75360) (Al2O3) has been studied as a catalyst for the dehydrochlorination of 1,1,2-trichloroethane. nih.gov Carbon-supported catalysts, such as those containing iron chloride (FeCl2/SiO2), have also shown high selectivity and stability in dehydrochlorination reactions of chloro-organic compounds. rsc.org The choice of catalyst can significantly influence the reaction's selectivity and conversion rate. nih.gov

Liquid-phase dehydrochlorination using basic reagents is another common method. This process typically involves reacting the chlorinated alkane with a strong base, such as an alkali metal hydroxide (B78521) or an ionic liquid. For example, the dehydrochlorination of polyvinyl chloride (PVC) has been achieved using tetrabutylphosphonium (B1682233) ionic liquids in a tandem dehydrochlorination-hydrogenation process, resulting in a high degree of dechlorination. nih.govresearchgate.net This method can be advantageous as it often proceeds under milder conditions than gas-phase catalytic reactions.

Dehydrofluorination of Chlorotetrafluoropropanes (e.g., 1-chloro-2,2,3,3-tetrafluoropropane)

Dehydrofluorination is a fundamental reaction in the synthesis of fluorinated olefins, which are valuable as refrigerants, monomers, and chemical intermediates. This process involves the removal of a hydrogen atom and a fluorine atom from adjacent carbons in a hydrofluorocarbon. The dehydrofluorination of chlorotetrafluoropropanes, such as 1-chloro-2,2,3,3-tetrafluoropropane (HCFC-244ca), is a key step in producing useful trifluoropropenes. For instance, the dehydrofluorination of HCFC-244ca can yield 1-chloro-2,3,3-trifluoropropene (HCFO-1233yd). google.com Similarly, a related isomer, 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb), undergoes dehydrofluorination to form 2-chloro-3,3,3-trifluoropropene (HFO-1233xf), often utilizing catalysts like aluminum chlorofluoride under mild conditions. google.com

Vapor-Phase Dehydrofluorination with Chromium Hydroxide Catalysts

Vapor-phase catalysis is a common industrial method for large-scale production of fluorocarbons. In this context, chromium-based catalysts are particularly effective. One patented process describes the reaction of 1-chloro-2,2,3,3-tetrafluoropropane (HCFC-244ca) with hydrogen fluoride in the presence of a chromium hydroxide catalyst. While the primary goal of this specific process is to produce 1,1,2,2,3-pentafluoropropane (B1294462) (HFC-245ca), a notable by-product is 1-chloro-2,3,3-trifluoropropene. google.com This indicates that the chromium hydroxide catalyst facilitates both fluorination and dehydrofluorination reactions under the applied vapor-phase conditions. The formation of the olefin via elimination competes with the substitution reaction.

| Reactant | Catalyst | Phase | Primary Product | Key By-product (via Dehydrofluorination) |

| 1-chloro-2,2,3,3-tetrafluoropropane (HCFC-244ca) | Chromium Hydroxide | Vapor | 1,1,2,2,3-pentafluoropropane (HFC-245ca) | 1-chloro-2,3,3-trifluoropropene (HCFO-1233yd) |

Liquid-Phase Dehydrofluorination with Alkali Metal Hydroxides

Liquid-phase dehydrohalogenation using a strong base is a classic method for generating alkenes. In the context of fluorinated compounds, aqueous solutions of alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can be effective. This reaction is typically performed in a two-phase system, sometimes with the aid of a phase-transfer catalyst to enhance the reaction rate between the aqueous base and the organic substrate. While specific literature examples detailing the dehydrofluorination of 1-chloro-2,2,3,3-tetrafluoropropane via this method are not prevalent, the general mechanism is well-established for other halogenated alkanes. For related processes, such as the production of 3-chloro-1,1,2,2-tetrafluoropropane, a 20 mass% potassium hydroxide solution has been used for the neutralization of acidic by-products in the distillate, demonstrating the compatibility of alkali metal hydroxides within the process stream. rsc.org

Catalytic Reduction and Hydrogenation Strategies for Halogenated Propenes

The catalytic reduction of highly halogenated propenes presents a strategic route to obtaining hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) with specific desired structures. These reactions typically involve the selective hydrogenation of a carbon-halogen bond.

Reductive Transformation of Dichlorotetrafluoropropenes (e.g., Palladium Catalysis)

Palladium-based catalysts are highly effective for the hydrogenation of carbon-chlorine bonds. A notable example is the reduction of 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya). In a process aimed at producing the refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf), the reaction of CFO-1214ya with hydrogen is carried out in the presence of a palladium catalyst. Significantly, 1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd) is formed as a key intermediate during this transformation. This demonstrates a pathway where a dichlorinated olefin is selectively reduced to a monochlorinated olefin, highlighting the fine control achievable with palladium catalysis.

| Starting Material | Catalyst | Reactant | Intermediate Product | Final Product (in cited process) |

| 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) | Palladium (Pd) | Hydrogen (H₂) | 1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd) | 2,3,3,3-tetrafluoropropene (HFO-1234yf) |

Selective Fluorination and Halogen Exchange Reactions

The direct fluorination or halogen exchange of chlorinated precursors is a cornerstone of modern fluorochemical synthesis. These methods allow for the stepwise replacement of chlorine atoms with fluorine, providing access to a wide range of partially fluorinated molecules.

Gas-Phase Fluorination of Chloropropenes over Modified Chromia Catalysts

Modified chromium oxide (chromia) catalysts are widely used for gas-phase fluorination and halogen exchange reactions, valued for their activity and stability. An important application of this technology is the synthesis of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), a crucial intermediate for producing HFO-1234yf. In this process, 1,1,2,3-tetrachloropropene is reacted with hydrogen fluoride (HF) over a fluorinated chromia catalyst, which can be promoted with metals like Lanthanum (La) to enhance performance. Research has shown that high conversion rates (approaching 100%) and high selectivity to HCFO-1233xf can be achieved under optimized conditions. The reaction demonstrates a direct Cl/F exchange on the olefinic backbone.

| Reactant | Catalyst | Promoter | Temperature | Conversion | Selectivity to HCFO-1233xf |

| 1,1,2,3-tetrachloropropene | Fluorinated Chromia (Cr₂O₃) | Lanthanum (La) | Higher temperatures favored | ~100% | ~100% |

Advanced Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions in Halogenated Alkanes and Alkenes

Nucleophilic substitution reactions are fundamental in organic chemistry, and in the context of halogenated compounds like 1-Chloro-2,3,3,3-tetrafluoropropane, they offer pathways to synthesize a variety of derivatives. Research into the reactions of the related compound, 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), with nucleophiles such as alkoxides and thiolates, reveals that these transformations often proceed through an addition-elimination mechanism. researchgate.net The regiochemistry of these reactions can be influenced by the reaction conditions, with the formation of a carbanion intermediate being a key step. researchgate.net The choice of solvent and base is crucial in directing the regioselectivity, which appears to be governed by the principles of hard and soft acid-base theory. researchgate.net

For instance, the reaction of 2-chloro-3,3,3-trifluoroprop-1-ene (B1586136) with various O-, N-, and S-nucleophiles under base-promoted conditions provides access to a range of β-substituted-trifluoromethyl-ethenes. researchgate.net Mechanistic investigations have been conducted to understand the observed regio-, chemo-, and stereoselectivities in these reactions. researchgate.net

Elucidation of Elimination Reaction Mechanisms and Stereochemical Outcomes

Elimination reactions of alkyl halides, including halogenated propanes, can proceed through several mechanisms, primarily E1, E2, and E1cB. iitk.ac.inlibretexts.orglumenlearning.com The E2 mechanism is a single-step, concerted process, while the E1 mechanism involves a two-step process with a carbocation intermediate. lumenlearning.com The E1cB mechanism also proceeds in two steps but via a carbanion intermediate. iitk.ac.inamazonaws.com

The stereochemistry of the E2 reaction is particularly noteworthy, requiring an anti-periplanar arrangement of the hydrogen and the leaving group. iitk.ac.in This stereochemical requirement has significant implications for the reaction rates and products, especially in cyclic systems. msu.edu For acyclic systems like this compound, the conformational preferences will influence the accessibility of the anti-periplanar transition state.

In elimination reactions that can yield more than one alkene product, Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org However, the use of a sterically hindered base can lead to the formation of the less substituted alkene, known as the Hofmann product. lumenlearning.com The competition between substitution and elimination is a common feature of these reactions, with factors like the strength and steric bulk of the base/nucleophile, the substrate structure, and the reaction temperature playing a crucial role in determining the product distribution. lumenlearning.com

Investigations into Molecular Rearrangement Pathways and Isomerization Dynamics

Isomerization is a key transformation for unsaturated chlorofluorocarbons. For example, 1-chloro-3,3,3-trifluoropropene (HFO-1233zd) exists as E (cis) and Z (trans) isomers, which have different boiling points and may be preferred for specific applications. wikipedia.orggoogle.com Processes have been developed for the isomerization between the (E) and (Z) isomers of 1-chloro-3,3,3-trifluoropropene. google.com These processes can involve contacting a feed stream of one or a mixture of the isomers with a heated surface to alter the isomer ratio in the product stream. google.com Homogeneous or heterogeneous catalysts can also be employed to facilitate the isomerization, and oxidants like oxygen or chlorine may be added to prolong the catalyst's life. google.com

Thermal Decomposition Mechanisms and Kinetic Analysis

The thermal stability and decomposition pathways of halogenated propenes are critical for their applications, particularly in high-temperature environments. Studies on the thermal decomposition of related compounds, such as trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene, have been conducted to understand their mechanisms and performance as potential fire extinguishing agents. rsc.org Theoretical calculations and experimental studies, such as those using shock tubes, are employed to investigate these processes. researchgate.netias.ac.in

For example, the thermal decomposition of 2,3,3,3-tetrafluoropropene has been studied behind shock waves at high temperatures. nih.gov The primary decomposition pathway was predicted to be a 1,2-HF elimination to yield 3,3,3-trifluoropropyne. nih.gov The decomposition of 1-chloropropane (B146392) has also been investigated, revealing that the main reaction is the unimolecular elimination of HCl. ias.ac.in

| Decomposition Studies | Key Findings |

| trans-1-chloro-3,3,3-trifluoropropene & 2-chloro-3,3,3-trifluoropropene | Decompose to form radicals like HCl, ∙CF3, and ∙CF2, which can suppress fire by consuming ∙OH and ∙H radicals. researchgate.net |

| 2,3,3,3-tetrafluoropropene (HFO-1234yf) | Primarily decomposes via 1,2-HF elimination to form CHCCF3 at high temperatures. nih.gov |

| 1-chloropropane | The main decomposition pathway is the unimolecular elimination of HCl. ias.ac.in |

Oxidative Reactivity and Formation of By-product Oxides

The atmospheric chemistry of halogenated olefins is of significant environmental interest. The oxidation of these compounds, initiated by radicals such as OH and Cl, determines their atmospheric lifetime and the formation of secondary pollutants. Smog chamber studies using FTIR have been used to investigate the products and mechanisms of the Cl atom and OH radical initiated oxidation of trans-1-chloro-3,3,3-trifluoropropene. researchgate.net The initial step involves the addition of the radical to the C=C double bond. researchgate.net For the Cl atom, addition occurs preferentially at the central carbon, while for the OH radical, addition is more evenly distributed between the two carbon atoms of the double bond. researchgate.net

Carbon-Fluorine Bond Activation in Catalytic Transformations

The activation of the strong carbon-fluorine (C-F) bond is a challenging but important area of research for the functionalization of fluorinated compounds. Catalytic methods are being developed to achieve this transformation under milder conditions. For instance, nanoscopic aluminum chlorofluoride (ACF) has been shown to catalyze the C-F activation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze). nih.gov These reactions can be controlled to achieve selectivity towards the CF3 group by using silanes or germanes as a hydrogen source. nih.gov This has led to the development of unique consecutive hydrogermylation and C-F activation steps, enabling the transformation of an olefinic C-F bond into a C-H bond via heterogeneous catalysis under mild conditions. nih.gov

In another example, the reaction of [Rh(H)(PEt3)3] with HFO-1234yf leads to the efficient formation of [Rh(F)(PEt3)3] through C-F bond activation. researchgate.net Gas-phase studies have also demonstrated the catalytic C-F bond activation of trifluoroethanol and trifluoroacetic acid by a dimolybdate anion. nih.gov

| Catalyst/Reagent | Substrate | Transformation |

| Nanoscopic aluminum chlorofluoride (ACF) | HFO-1234yf, HFO-1234ze | Olefinic C-F to C-H bond |

| [Rh(H)(PEt3)3] | HFO-1234yf | C-F bond activation to form [Rh(F)(PEt3)3] |

| [Mo2O6(F)]- (gas phase) | Trifluoroethanol, Trifluoroacetic acid | Catalytic C-F bond activation |

Nucleophilic Addition-Elimination Mechanisms in Fluoroalkene Reactions

The reaction of nucleophiles with fluoroalkenes often proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.comchemguide.co.uk This two-step process involves the initial addition of the nucleophile to the carbon-carbon double bond to form a carbanionic intermediate, followed by the elimination of a leaving group (in this case, a fluoride (B91410) or chloride ion) to form the substituted product. researchgate.net

The reaction of acyl chlorides with nucleophiles like water, alcohols, ammonia, and amines is a classic example of this mechanism. youtube.comyoutube.com The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack. chemguide.co.uk A similar principle applies to fluoroalkenes, where the fluorine atoms increase the electrophilicity of the double bond.

Investigations into the reactions of HFO-1234yf with alkoxide and thiolate derivatives suggest that these reactions proceed through an addition-elimination pathway with the reversible formation of a carbanion intermediate. researchgate.net The regioselectivity of these reactions is influenced by factors such as the nature of the nucleophile and the reaction conditions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Rotational Spectroscopy for Molecular Structure Determination

Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry and structure of molecules in the gas phase. iac.es

Chirped Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful tool for investigating the rotational spectra of molecules. hmc.edunsf.gov This technique allows for the rapid acquisition of broadband rotational spectra, making it ideal for the study of complex molecules and mixtures. nih.govicm.edu.pl In the study of molecules like 1-chloro-2,3,3,3-tetrafluoropropane, CP-FTMW spectroscopy has been used to measure the rotational spectra of various isotopologues. nsf.govillinois.edu The resulting data, including rotational constants, provide the foundation for determining the precise three-dimensional structure of the molecule. illinois.edu The technique involves polarizing the sample with a short, high-power microwave pulse that sweeps over a range of frequencies, and the subsequent free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. nih.gov

By analyzing the rotational spectra of different isotopic species of a molecule, the positions of individual atoms can be accurately determined. For (E)-1,3,3,3-tetrafluoropropene, a related compound, the rotational spectra of its most abundant isotopologue and those containing ¹³C at each of the three carbon positions were measured. nsf.gov This analysis yielded precise rotational constants for each isotopologue. The substitution of an atom with its heavier isotope causes a predictable shift in the rotational transitions, which allows for the calculation of the atom's coordinates within the molecule's principal axis system. This method of isotopic substitution is fundamental for refining the molecular structure derived from rotational spectroscopy data. nsf.gov

Here is a table of the rotational constants for the isotopologues of (E)-1,3,3,3-tetrafluoropropene:

| Isotopologue | A / MHz | B / MHz | C / MHz |

| Most abundant | 4259.9822(11) | 1640.2319(4) | 1238.8519(4) |

| ¹³C₁ | 4259.8805(14) | 1618.3379(6) | 1222.1150(6) |

| ¹³C₂ | 4160.1017(10) | 1639.1102(4) | 1227.0256(4) |

| ¹³C₃ | 4250.7100(11) | 1638.1994(5) | 1234.7891(5) |

Data sourced from a study on (E)-1,3,3,3-tetrafluoropropene and its complex with argon. nsf.gov

Infrared Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is unique to the compound. docbrown.info The IR spectrum of a molecule like this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds, such as C-H, C-F, C-Cl, and C-C. docbrown.infoacs.org The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are highly specific to the molecule's structure. docbrown.info For halogenated propenes, characteristic absorptions for C-Cl vibrations are typically observed in the range of 580 to 780 cm⁻¹. docbrown.info

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. libretexts.org The pattern of these fragments is characteristic of the original molecule's structure. libretexts.orgyoutube.com

For a chloro- and fluoro-containing compound like this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an M+2 peak with an intensity of about one-third of the molecular ion peak is expected. youtube.com The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms or small molecules like HCl and HF. nih.gov The most stable fragments will produce the most intense peaks in the spectrum. libretexts.org

Common fragmentation patterns in mass spectrometry include:

Loss of a halogen: The cleavage of a carbon-halogen bond. nih.gov

Loss of small molecules: Elimination of stable neutral molecules like HCl. nih.gov

Rearrangements: The molecular ion or fragment ions can undergo rearrangements to form more stable ions. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Isomeric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹⁹F NMR are particularly informative for this compound.

¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments within a molecule. wikipedia.org The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment of the fluorine atoms. slideshare.net For instance, CF₃ groups typically appear in the range of -50 to -70 ppm. wikipedia.org Coupling between neighboring fluorine and hydrogen atoms (¹⁹F-¹H coupling) and between different fluorine atoms (¹⁹F-¹⁹F coupling) provides valuable information about the connectivity of the molecule. wikipedia.org

Computational Chemistry and Theoretical Modeling of Halogenated Propanes/propenes

Quantum Chemical Calculations of Molecular Properties and Reactivity Parameters

Quantum chemical calculations are fundamental in determining the intrinsic properties of molecules like 1-Chloro-2,3,3,3-tetrafluoropropane. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the compound's behavior at a molecular level.

For this compound (also known as HCFC-244fa), computational studies have identified the existence of different conformers, which are distinct spatial arrangements of the atoms that can be interconverted by rotation about single bonds. A study by Papanastasiou et al. (2018) identified two such conformers. noaa.gov The relative energy and population of these conformers at a given temperature can significantly influence the bulk properties of the compound. The same study provided optimized coordinates for these conformers, which are foundational for further computational analysis. noaa.gov

While detailed studies on a broad range of reactivity parameters for this compound are not widely available in the public literature, the general approach involves calculating properties such as:

Dipole Moment: Influences intermolecular forces and solubility.

Polarizability: Describes how the electron cloud of the molecule is distorted by an electric field.

Ionization Potential and Electron Affinity: Relate to the molecule's ability to lose or gain an electron, which is important for understanding its chemical reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

These parameters are typically calculated using various levels of theory, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost.

Table 1: Computed Molecular Properties of 3-chloro-1,1,1,3-tetrafluoropropane (B116093) (HCFC-244fa)

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 150.50 g/mol | nih.gov |

| Exact Mass | 149.9859404 Da | nih.gov |

| XLogP3-AA | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Complexity | 68.2 | nih.gov |

This data is computationally generated and available on PubChem.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For halogenated propanes, DFT can be employed to study their atmospheric degradation pathways, thermal decomposition, and reactions with other substances. While specific, in-depth DFT studies on the reaction mechanisms of this compound are limited in publicly accessible literature, the methodology is well-established.

A typical DFT study of a reaction mechanism involves:

Identifying Reactants, Products, and Intermediates: Proposing a plausible reaction pathway.

Locating Transition States: Finding the highest energy point along the reaction coordinate that connects reactants and products. The energy of the transition state determines the activation energy of the reaction.

Calculating Reaction Energetics: Determining the enthalpy and Gibbs free energy of the reaction to assess its spontaneity and favorability.

For instance, a study on the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) from 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) utilized DFT at the B3LYP/6-311++G(d,p) level to estimate thermodynamic properties and reaction energetics. researchgate.net This type of analysis is crucial for optimizing industrial synthesis processes. Although this study focuses on an isomer, the same principles would apply to the investigation of reaction mechanisms involving this compound.

Development and Validation of Thermodynamic Equations of State

Equations of state (EoS) are mathematical models that describe the relationship between pressure, volume, and temperature of a substance. They are essential for the design and analysis of refrigeration cycles, heat pumps, and other thermodynamic systems. For new refrigerants, accurate EoS are developed based on experimental data and theoretical principles.

The Helmholtz energy equation of state is a fundamental EoS that expresses the Helmholtz free energy as a function of temperature and density. nist.govsemanticscholar.org All other thermodynamic properties can then be derived from this fundamental equation through mathematical differentiation. nist.gov These equations are known for their high accuracy over a wide range of fluid states. nist.gov

The development of a Helmholtz energy EoS involves:

Extensive Experimental Data: Measurements of vapor pressure, density (in both liquid and vapor phases), and heat capacity are required.

Functional Form: The equation is typically composed of an ideal gas part and a residual part that accounts for intermolecular forces. The residual part is often a complex function with numerous adjustable parameters.

Fitting to Data: The parameters of the equation are determined by fitting the equation to experimental data using sophisticated statistical methods.

For example, a Helmholtz energy EoS has been developed for cis-1-chloro-2,3,3,3-tetrafluoro-1-propene (R-1224yd(Z)), a related but different compound. researchgate.net This EoS is valid for a wide range of temperatures and pressures and provides accurate predictions of various thermodynamic properties. researchgate.net

The Patel-Teja (PT) equation of state is a cubic EoS that is an extension of the van der Waals equation. jscimedcentral.comjscimedcentral.com It is a three-parameter model that often provides improved predictions of liquid density compared to two-parameter cubic equations like Soave-Redlich-Kwong or Peng-Robinson. jscimedcentral.com

The PT EoS is given by: P = (R * T) / (v - b) - a(T) / (v * (v + b) + c * (v - b))

Where a, b, and c are substance-specific parameters. The parameter a is a function of temperature, often expressed using an alpha function. The development of a PT EoS model for a specific compound involves determining these parameters by fitting the equation to experimental data, particularly critical properties and vapor pressure data. ijcea.org

A study on cis-1-chloro-2,3,3,3-tetrafluoro-1-propene (R-1224yd(Z)) implemented a Patel-Teja equation of state to describe its properties in both liquid and vapor phases, based on experimental measurements of density, vapor pressure, and ideal gas specific heat capacity. inrim.it

Table 2: Comparison of Equation of State Models

| Feature | Helmholtz Energy EoS | Patel-Teja EoS |

|---|---|---|

| Type | Fundamental | Cubic |

| Independent Variables | Temperature, Density | Temperature, Molar Volume |

| Accuracy | Very high, especially for liquid and vapor properties. nist.gov | Good, particularly for vapor-liquid equilibrium. jscimedcentral.comjscimedcentral.com |

| Complexity | High, with many parameters. nist.gov | Moderate, with three substance-specific parameters. jscimedcentral.com |

| Data Requirement | Extensive experimental data for many properties. | Primarily critical properties and vapor pressure data. ijcea.org |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For halogenated propanes, MD simulations can provide detailed insights into their liquid structure, transport properties (like viscosity and diffusion coefficients), and intermolecular interactions.

In an MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then solved numerically to simulate the trajectory of each atom. By analyzing these trajectories, various macroscopic properties can be derived.

Atmospheric Chemistry and Environmental Fate

Atmospheric Lifetime and Degradation Pathways

The persistence of a chemical compound in the atmosphere is a key factor in its environmental impact. For HCFC-244fa, its lifetime is determined by how quickly it is broken down by natural chemical processes. The primary degradation pathway for hydrochlorofluorocarbons (HCFCs) in the troposphere is their reaction with hydroxyl (OH) radicals. noaa.govnoaa.gov These compounds are generally stable against direct breakdown by sunlight (photolysis) in the lower atmosphere and are not washed out by rain. noaa.govepa.gov

Studies have determined specific atmospheric lifetimes for HCFC-244fa, highlighting its relatively short persistence compared to the chlorofluorocarbons (CFCs) it was designed to replace. noaa.gov

Table 1: Atmospheric Lifetimes for 1-Chloro-2,3,3,3-tetrafluoropropane (HCFC-244fa)

| Lifetime Category | Duration (Years) |

|---|---|

| Global Atmospheric Lifetime | 2.37 |

| Tropospheric Atmospheric Lifetime | 2.48 |

| Stratospheric Atmospheric Lifetime | 56.3 |

Source: Papanastasiou et al. (2018) noaa.gov

The significantly shorter tropospheric lifetime compared to the stratospheric lifetime indicates that the vast majority of HCFC-244fa is destroyed in the lower atmosphere before it can reach the ozone layer. noaa.gov The degradation of similar fluorinated compounds can lead to the formation of products like trifluoroacetic acid (TFA). researchgate.net

The rate at which HCFC-244fa reacts with hydroxyl (OH) radicals is the principal determinant of its atmospheric lifetime. noaa.gov This reaction involves the abstraction of a hydrogen atom from the HCFC molecule, initiating a chain of reactions that ultimately breaks the compound down. noaa.gov

The rate constant for this reaction has been estimated using Structure-Activity Relationship (SAR) methods. These calculations provide a valuable, albeit theoretical, measure of the compound's reactivity in the atmosphere.

Table 2: OH Radical Reaction Rate Constants for HCFC-244fa

| Temperature (K) | Rate Constant (kSAR) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 298 K | 3.14 x 10⁻¹⁵ |

| 272 K | ~2.00 x 10⁻¹⁵ |

Source: Papanastasiou et al. (2018) noaa.gov

The relatively slow rate of this reaction leads to an atmospheric lifetime of several years, which is short enough to significantly limit its impact on the stratospheric ozone layer compared to CFCs, but still allows it to act as a greenhouse gas. noaa.gov

Ozone Depletion Potential (ODP) Assessment and Research

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with the benchmark compound, trichlorofluoromethane (B166822) (CFC-11), having an ODP of 1.0. wikipedia.org HCFCs, including this compound, were developed as transitional replacements for CFCs precisely because their ODPs are significantly lower. canada.ca

The presence of hydrogen in HCFC molecules makes them susceptible to breakdown by OH radicals in the troposphere, reducing the amount of chlorine that can reach the stratosphere to participate in ozone-destroying catalytic cycles. wikipedia.orgcanada.ca Research has quantified the specific ODP for HCFC-244fa.

Table 3: Ozone Depletion Potential of HCFC-244fa

| Compound | Ozone Depletion Potential (ODP) |

|---|---|

| This compound (HCFC-244fa) | 0.012 |

Source: Papanastasiou et al. (2018) noaa.gov

This low ODP value, which is typical for HCFCs that generally range from 0.005 to 0.2, confirms that HCFC-244fa poses a much lower threat to the ozone layer than the substances it replaces, such as CFC-11 (ODP = 1.0) and CFC-12 (ODP = 1.0). noaa.govwikipedia.org

Global Warming Potential (GWP) Evaluation and Contributions to Climate Change Mitigation Research

While having a low ODP, HCFC-244fa is still a greenhouse gas, meaning it can absorb infrared radiation and contribute to global warming. Its Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). epa.govkingspan.com

Table 4: Global Warming and Temperature Potentials of HCFC-244fa

| Metric | 20-Year Horizon | 100-Year Horizon |

|---|---|---|

| Global Warming Potential (GWP) | 392 | 114 |

| Global Temperature Potential (GTP) | 731 | 51 |

Source: Papanastasiou et al. (2018) noaa.gov

These values indicate that while HCFC-244fa has a lower impact than many first-generation refrigerants, its contribution to global warming is not negligible, reinforcing its status as a transitional substance in the move towards refrigerants with very low or zero GWP.

Development of Atmospheric Reaction Mechanisms for Ground-Level Ozone Formation Prediction

Ground-level ozone is a secondary pollutant and a primary component of smog, formed by chemical reactions between nitrogen oxides (NOx) and volatile organic compounds (VOCs) in the presence of sunlight. wikipedia.orgskillcatapp.com The potential of a VOC to contribute to ozone formation, often called its photochemical ozone creation potential (POCP), is a key environmental consideration.

Specific atmospheric reaction mechanisms for HCFC-244fa have not been detailed in the searched literature. However, studies on other HCFCs, such as HCFC-141b and HCFC-124, have shown that they are generally too unreactive in the atmosphere to make a significant contribution to the formation of urban, ground-level ozone. ecetoc.orgecetoc.org Given the relatively slow reaction rate of HCFC-244fa with OH radicals, it can be inferred that its potential for contributing to ground-level ozone is also low. Research on similar but more reactive compounds, like trans-1-chloro-3,3,3-trifluoropropene, involves detailed modeling to assess their impact on ozone formation, a process that would also be necessary for a definitive assessment of HCFC-244fa. ucr.edu

Environmental Chamber Studies for Validation of Atmospheric Chemistry Models

Environmental chambers are large, controlled enclosures used to simulate atmospheric conditions and study the chemical reactions of pollutants. ucr.eduepa.gov These studies are essential for validating and refining the computer models used to predict the atmospheric fate and impact of substances like HCFC-244fa. ucr.edu

In a typical study, known concentrations of the target compound, NOx, and other relevant chemicals are introduced into the chamber, which is then irradiated with artificial sunlight to mimic solar radiation. ucr.eduucr.edu Instruments monitor the decay of the parent compound and the formation of products, including secondary pollutants like ozone and particulate matter. ucr.eduepa.gov

While no specific environmental chamber studies for this compound were found in the search results, this experimental approach is standard practice for assessing the atmospheric chemistry of new chemical substitutes. For example, chamber studies have been crucial in determining the low ozone-forming potential of other halogenated hydrocarbons by measuring their reactivity in simulated atmospheric environments. ucr.edu Such experiments would be required to definitively validate the predicted low POCP of HCFC-244fa and refine the atmospheric chemistry models for this compound.

Ecological Fate and Transport Studies in Non Atmospheric Compartments

Environmental Partitioning Behavior (Air, Water, Soil)

The distribution of 1-chloro-2,3,3,3-tetrafluoropropane in the environment is governed by its physical and chemical properties. While it has a relatively short atmospheric lifetime of approximately 20 to 21 days, its behavior in terrestrial and aquatic systems is also a key aspect of its environmental profile. federalregister.govepa.govagc-chemicals.comagcce.com

Key physical properties that influence its partitioning include its water solubility and vapor pressure. The solubility of (Z)-1-chloro-2,3,3,3-tetrafluoropropene in water has been reported to be 632 parts per million (ppm) at 25°C. agcce.com This moderate solubility suggests that if released into water, a portion will dissolve, while its volatility indicates a tendency to partition into the atmosphere. The compound is a colorless gas under standard conditions. cymitquimica.com

The following table summarizes the known physical and environmental properties of (Z)-1-chloro-2,3,3,3-tetrafluoropropene. Data for soil adsorption coefficient (Koc) and Henry's Law Constant were not available in the reviewed literature.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃HClF₄ | nih.gov |

| Molecular Weight | 148.48 g/mol | nih.gov |

| Boiling Point | 15 °C | agc-chemicals.com |

| Liquid Density (at 25°C) | 1,361 kg/m³ | agc-chemicals.com |

| Vapor Pressure (at 25°C) | 151 kPa | agcce.com |

| Water Solubility (at 25°C) | 632 ppm | agcce.com |

| Atmospheric Lifetime | ~20 days | federalregister.govagc-chemicals.com |

Aquatic and Terrestrial Environmental Persistence and Transformation

Once in the aquatic or terrestrial environment, the persistence of this compound is determined by its resistance to biological and non-biological degradation processes. Due to its molecular structure, there is potential for its atmospheric degradation to form trifluoroacetic acid (TFA). ost.ch TFA is highly persistent in aquatic environments and its potential formation is a consideration for the environmental assessment of such compounds. wikipedia.org

The potential for non-biological degradation of this compound through interaction with naturally occurring reactive minerals is another important factor in its environmental persistence. Again, drawing an analogy from HFO-1234yf, studies have shown no transformation of this compound in the presence of various reactive mineral phases, including zerovalent iron (ZVI), mackinawite (FeS), sulfate (B86663) green rust (GR(SO4)), magnetite (Fe₃O₄), and manganese oxide (MnO₂). nih.gov This suggests that abiotic transformation mediated by these common soil and sediment minerals may not be a significant degradation pathway for this compound.

While resistant to many degradation pathways, some transformation processes may still occur. Research on HFO-1234yf has revealed that it can undergo sequential reductive defluorination when incubated with reduced cobalamins, such as vitamin B12. nih.gov This process, which occurs at neutral pH and ambient temperature, leads to the formation of 3,3,3-trifluoropropene (B1201522) and 3,3-dichloropropene, with a corresponding release of fluoride (B91410) ions. nih.gov These findings indicate that while HFO-1234yf is generally recalcitrant, it is not entirely inert, and specific biomolecules may facilitate its transformation in low-redox environments, although the rates may be slow. nih.gov Given the structural similarities, it is plausible that this compound could undergo similar biomolecule-catalyzed transformations.

Bioconcentration Potential in Aquatic Organisms

The potential for a chemical to accumulate in aquatic organisms is a critical component of its environmental risk profile. This is often expressed as the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. A key indicator for bioconcentration potential is the n-octanol-water partition coefficient (Kow), typically expressed as Log Kow. wikipedia.org Chemicals with a high Log Kow tend to accumulate in the fatty tissues of organisms. wikipedia.org

Specific experimental data for the Log Kow or a measured BCF for this compound were not found in the reviewed scientific literature. Therefore, a definitive assessment of its bioconcentration potential cannot be made at this time. The U.S. Environmental Protection Agency (EPA) has evaluated the compound and concluded that its exemption from the regulatory definition of a volatile organic compound (VOC) is not expected to result in an increased risk to human health or the environment, with existing programs deemed adequate to manage any potential impacts. federalregister.gov

The following table is intended to present bioconcentration data; however, due to the lack of available information, it remains unpopulated.

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Log Kow | Data not available | N/A | |

| Bioconcentration Factor (BCF) | Data not available | Data not available |

Advanced Analytical Methodologies for Research and Monitoring

Gas Chromatography Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) for Trace Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust technique for quantifying organic compounds. measurlabs.comchromatographyonline.com In GC-FID, the effluent from the GC column is passed through a hydrogen-air flame, which ionizes organic molecules. measurlabs.com The resulting ions generate an electrical current that is proportional to the mass of the analyte, allowing for precise quantification. measurlabs.com

While the older thermal conductivity detector (TCD) offers universal response, FID provides superior sensitivity and linearity, making it a workhorse for GC analysis. chromatographyonline.com For trace analysis of fluorinated propene compounds, validated methods have been developed that demonstrate the capability of GC-FID. For instance, a method for the related compound 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) in air samples involves collection on sorbent tubes, extraction with methylene (B1212753) chloride, and subsequent analysis by GC-FID. nih.gov This method was validated over a wide concentration range, showing excellent recovery and stability, confirming its suitability for monitoring low levels of such compounds in environmental or workplace air. nih.gov The principles of this approach are directly applicable to the trace analysis of 1-Chloro-2,3,3,3-tetrafluoropropane.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, making it the gold standard for the identification and quantification of volatile compounds. As components elute from the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "chemical fingerprint," allowing for definitive identification by comparison to spectral libraries.

For complex environmental samples or when identifying unknown impurities, GC-MS is indispensable. Non-target analysis using high-resolution GC coupled to time-of-flight mass spectrometry (TOF-MS) has been successfully used to monitor for new synthetic halocarbons in the atmosphere. copernicus.org This technique creates a "digital air archive," allowing for retrospective analysis of data for newly identified compounds. copernicus.org For achieving very low detection limits for specific target compounds like this compound in environmental matrices, operators can use the mass spectrometer in selected ion monitoring (SIM) mode. ca.govysi.comlaballiance.com.my Instead of scanning the entire mass range, the instrument focuses only on a few characteristic ions of the target analyte, significantly enhancing the signal-to-noise ratio and lowering the method detection limit. ca.govysi.com This approach has been effectively used for the trace-level determination of other chlorinated compounds in drinking water. ca.govca.gov

High-Sensitivity Detection Methods for Environmental Matrices

Monitoring for this compound in environmental matrices such as air and water is critical for understanding its environmental fate and impact. epa.gov Due to its potential for widespread use as a refrigerant and foam blowing agent, sensitive methods are required to detect low concentrations that may result from emissions. epa.govagc-chemicals.com

High-sensitivity is often achieved using GC-MS operated in SIM mode, which can reach detection limits in the parts-per-trillion (ng/L) range for similar compounds in water. ca.govlaballiance.com.myca.gov For air analysis, another highly sensitive detector is the Electron Capture Detector (ECD). The ECD is particularly sensitive to halogenated compounds and can detect polyhalogenated substances at sub-picogram levels. silcotek.com The use of multi-detector systems, such as a column effluent splitter that directs the sample to both a mass spectrometer and an ECD simultaneously, can provide both definitive identification (MS) and highly sensitive quantification (ECD) for halogenated compounds like this compound. silcotek.com

Experimental Determination of Transport Properties

Accurate data on the transport properties of this compound are fundamental for the design and optimization of refrigeration and heat pump systems in which it is used. iifiir.orgiifiir.org These properties, including density and speed of sound, are determined experimentally across a range of temperatures and pressures.

Liquid Density Measurements and Empirical Correlation

The liquid density of this compound (HCFO-1224yd(Z)) has been experimentally determined to support its use as a refrigerant. In one comprehensive study, 90 experimental data points for compressed liquid density were measured using a vibrating tube densimeter. researchgate.net The measurements were conducted at temperatures ranging from 283.15 K to 363.15 K and pressures from near saturation up to 35 MPa. researchgate.net This high-precision data is essential for creating empirical correlations and equations of state that can predict the fluid's behavior over a wide range of operating conditions. researchgate.netresearchgate.net

| Temperature (°C) | Density (kg/m³) | Source |

|---|---|---|

| 25 | 1361 | agcce.comregulations.gov |

These experimental values are used to develop fundamental equations of state, often expressed in terms of Helmholtz energy, which provide a comprehensive thermodynamic description of the fluid. researchgate.netresearchgate.net

Speed of Sound Measurements in Liquid and Vapor Phases

Speed of sound data is another critical thermophysical property used to develop accurate equations of state for refrigerants. researchgate.net For this compound, experimental speed of sound data has been measured in both the liquid and vapor phases. researchgate.netresearchgate.net These measurements, along with other thermodynamic data, form the basis of the fundamental equation of state for the compound, which is reported to be valid for temperatures from its triple point (157.8 K) to 473 K. researchgate.netresearchgate.net

Thermal Conductivity Measurements

The thermal conductivity of this compound, specifically the cis-isomer R-1224yd(Z), is a critical transport property for designing and optimizing heat transfer systems where it is used as a working fluid, such as high-temperature heat pumps and organic Rankine cycles. researchgate.netiifiir.org Accurate measurements are essential for the engineering of heat exchangers and other components. iifiir.org

Research has been conducted to measure the thermal conductivity of R-1224yd(Z) in both liquid and vapor phases using the transient hot-wire method. researchgate.net This technique is a standard and reliable method for determining the thermal conductivity of fluids.

Experimental measurements for the liquid phase have been carried out in a temperature range of 317 K to 416 K with pressures from 1.0 to 4.0 MPa. researchgate.net For the vapor phase, measurements were performed at temperatures from 376 K to 453 K and pressures between 0.2 to 1.5 MPa. researchgate.net The combined standard uncertainties for these thermal conductivity measurements were reported to be less than 2.3% for the liquid phase and 2.6% for the vapor phase, ensuring a high degree of confidence in the data. researchgate.net

Table 1: Experimental Conditions for Thermal Conductivity Measurement of R-1224yd(Z)

| Phase | Temperature Range (K) | Pressure Range (MPa) | Measurement Uncertainty |

|---|---|---|---|

| Liquid | 317 - 416 | 1.0 - 4.0 | < 2.3% |

Viscosity Measurements

Viscosity is another fundamental transport property that influences fluid flow and pressure drop in refrigeration and power generation cycles. iifiir.org For this compound (R-1224yd(Z)), viscosity has been experimentally determined for both liquid and vapor states using the tandem capillary tubes method. researchgate.netresearchgate.net This method relies on the Hagen-Poiseuille theory, relating the pressure drop of a fluid flowing through long and short capillary tubes to its viscosity. iifiir.orgresearchgate.net

In one study, liquid phase viscosity was measured over a temperature range of 303 K to 405 K at a pressure of 4.0 MPa. researchgate.net Another set of measurements for the liquid phase covered a temperature range of 313 K to 454 K at pressures up to 4.00 MPa. researchgate.net For the vapor phase, measurements were conducted at temperatures from 414 K to 475 K at 1.0 MPa, with other studies covering 393 K to 475 K. researchgate.netresearchgate.net

The uncertainty in the kinematic viscosity measurements was estimated to be less than 2.9% for the liquid phase and 3.0% for the vapor phase. researchgate.net These detailed experimental findings are crucial for the accurate modeling and design of systems utilizing R-1224yd(Z). iifiir.org

Table 2: Experimental Conditions for Viscosity Measurement of R-1224yd(Z)

| Phase | Temperature Range (K) | Pressure (MPa) | Measurement Uncertainty |

|---|---|---|---|

| Liquid | 303 - 424 | up to 4.0 | < 2.9% |

Gaseous Absorption Studies in Alternative Solvents (e.g., Ionic Liquids)

The absorption of refrigerant gases into a solvent is a key process in absorption refrigeration cycles, which can utilize low-grade heat and are an alternative to conventional vapor-compression systems. Ionic liquids (ILs) have emerged as promising alternative solvents for this purpose due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.netnih.gov

While specific studies on the absorption of this compound in ionic liquids are not widely detailed in public literature, extensive research on structurally similar hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) provides a strong indication of the methodologies that would be employed. researchgate.netacs.orgresearchgate.net These studies are vital for screening and selecting suitable ILs for specific gas separation or absorption applications. dtu.dk

Commonly used experimental techniques to measure gas solubility in ILs include the isochoric saturation method and gravimetric methods. researchgate.netacs.org In the isochoric method, a known amount of gas is introduced into a sealed cell containing a precise amount of degassed IL at a constant temperature, and the resulting pressure change is used to determine solubility. researchgate.netacs.org

The choice of ionic liquid is critical, as the chemical structure of both the cation and anion significantly affects gas solubility. nsf.govresearchgate.net Imidazolium-based cations are frequently studied, including:

1-hexyl-3-methyl-imidazolium ([HMIM]+) acs.org

1-ethyl-3-methylimidazolium (B1214524) ([EMIM]+) researchgate.net

1-butyl-3-methylimidazolium ([BMIM]+) researchgate.net

These are often paired with various anions, such as:

Bis(trifluoromethylsulfonyl)amide ([Tf2N]−) researchgate.netacs.org

Tetrafluoroborate ([BF4]−) researchgate.netacs.orgresearchgate.net

Trifluoromethanesulfonate ([TfO]−) acs.org

For example, studies on the refrigerant R1233zd(E) in imidazolium-based ILs have successfully used the non-random two-liquid (NRTL) activity coefficient model to correlate experimental solubility data. acs.org Similar thermodynamic models would be applicable to studies involving this compound to predict phase behavior and guide industrial applications. researchgate.netnsf.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Chemical Formula |

|---|---|---|

| This compound | R-1224yd, HCFO-1224yd | C3HClF4 |

| cis-1-chloro-2,3,3,3-tetrafluoropropene | R-1224yd(Z) | (Z)-CF3CF=CHCl |

| trans-1-chloro-3,3,3-trifluoropropene | R1233zd(E) | CF3CH=CHCl |

| 1-hexyl-3-methyl-imidazolium | [HMIM]+ | C10H19N2+ |

| 1-ethyl-3-methylimidazolium | [EMIM]+ | C6H11N2+ |

| 1-butyl-3-methylimidazolium | [BMIM]+ | C8H15N2+ |

| Bis(trifluoromethylsulfonyl)amide | [Tf2N]− | C2F6NO4S2− |

| Tetrafluoroborate | [BF4]− | BF4− |

Advanced Applications and Functionalization Research

Development as Low Global Warming Potential (GWP) Working Fluids

1-Chloro-2,3,3,3-tetrafluoropropane, specifically its E-isomer (HCFO-1233zd(E)), has emerged as a significant low global warming potential (GWP) working fluid. Its favorable thermodynamic properties, coupled with a very low GWP and zero ozone depletion potential (ODP), make it an attractive alternative to traditional hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) that are being phased out due to their high environmental impact. The GWP of HCFO-1233zd(E) is reported to be between 1 and 7, a stark contrast to the GWP of over 1000 for many legacy refrigerants. nih.govalfa-chemistry.com Its non-flammable and low-toxicity nature further enhances its profile as a safe and sustainable option for various thermal management applications. organic-chemistry.org

The adoption of HCFO-1233zd(E) is driven by increasingly stringent environmental regulations worldwide aimed at mitigating climate change. Its short atmospheric lifetime contributes to its negligible impact on global warming. organic-chemistry.org As a result, it is being extensively investigated and deployed in systems designed for energy efficiency and waste heat recovery.

Applications in Organic Rankine Cycles (ORC)

Organic Rankine Cycles (ORC) are a key technology for converting low-temperature heat into useful work, typically electrical power. The choice of working fluid is critical to the efficiency and economic viability of ORC systems. HCFO-1233zd(E) has been identified as a promising working fluid for ORC applications, particularly for the recovery of ultra-low-grade waste heat (40-80°C), such as that generated in data centers. wipo.int

Studies comparing HCFO-1233zd(E) with the commonly used HFC-245fa have demonstrated its potential. Although the lower saturated pressures of HCFO-1233zd(E) can lead to a reduction in mass flow rate and heat transfer across the evaporator and condenser, it has been shown to increase the peak thermal efficiency of lab-scale ORC systems. wipo.int For instance, one study found an increase in thermal efficiency from 4.6% with HFC-245fa to 5.0% with HCFO-1233zd(E). wipo.int Furthermore, HCFO-1233zd(E) requires lower pump power and can lead to higher net cycle efficiencies compared to HFC-245fa across various operating conditions. beilstein-journals.org

The following table summarizes a comparison of key performance indicators between HCFO-1233zd(E) and HFC-245fa in ORC applications.

| Performance Metric | HCFO-1233zd(E) vs. HFC-245fa | Source |

| Pump Power | 10.3%–17.3% lower | beilstein-journals.org |

| Net Cycle Efficiency | Up to 10.6% higher | beilstein-journals.org |

| Turbine Size | 7.5%–10.2% larger | beilstein-journals.org |

| Mass Flow Rate | 3%–21% lower | wipo.int |

| Peak Thermal Efficiency | Increased from 4.6% to 5.0% | wipo.int |

High-Temperature Heat Pump and Centrifugal Chiller System Investigations

HCFO-1233zd(E) is also a leading candidate for use in high-temperature heat pumps (HTHPs) and large-capacity centrifugal chillers. nih.govalfa-chemistry.com HTHPs are crucial for industrial waste heat recovery, upgrading low-temperature heat to higher, more useful temperatures for processes like drying, sterilization, and steam generation. nih.gov

In HTHP systems, HCFO-1233zd(E) is considered a replacement for HFC-245fa, offering the potential to achieve high temperatures, in some cases up to 140°C and above. nih.gov While direct replacement may result in a lower heating/cooling capacity, the coefficient of performance (COP) can be significantly higher. nih.gov Thermodynamic analyses have shown that HCFO-1233zd(E) can yield a COP that is 1% to 9% higher than that of HFC-245fa, although with a heat output that may be 8% to 15% lower. nih.gov

Centrifugal chillers utilizing HCFO-1233zd(E) have gained recognition for their exceptional energy efficiency and have received environmental awards globally. alfa-chemistry.com Its boiling point of approximately 18.3°C makes it well-suited for low-pressure centrifugal chillers. alfa-chemistry.com Chiller systems designed with HCFO-1233zd(E) have demonstrated significant reductions in annual power consumption and CO2 emissions, with some achieving reductions of around 60% compared to previous models using high-GWP HFC refrigerants. alfa-chemistry.com These chillers can also operate as heat pumps for hot water supply. alfa-chemistry.com

Below is a data table highlighting the performance of HCFO-1233zd(E) in chiller applications.

| Chiller Performance Metric | Value | Source |

| Coefficient of Performance (COP) | 6.7 | alfa-chemistry.com |

| Integrated Part Load Value (IPLV) | 11.2 | alfa-chemistry.com |

| Annual Power Consumption Reduction | ~60% (compared to previous HFC chillers) | alfa-chemistry.com |

Role as Intermediates in the Synthesis of Novel Fluorinated Building Blocks

Fluorinated building blocks are crucial components in the synthesis of a wide array of specialized chemicals, including pharmaceuticals and agrochemicals, due to the unique properties conferred by fluorine atoms. nih.govalfa-chemistry.com While this compound possesses a reactive carbon-chlorine bond and a carbon-carbon double bond, specific, publicly documented research detailing its direct use as a starting material for the synthesis of novel fluorinated building blocks through reactions like halofluorination is not extensively available.

However, the general field of fluorinated molecule synthesis provides a framework for the potential utility of compounds like HCFO-1233zd. For instance, the process of halofluorination, which involves the addition of a halogen and a fluorine atom across a double bond, is a common strategy to create more complex fluorinated structures. nih.govbeilstein-journals.org Given its structure, HCFO-1233zd could theoretically undergo such reactions to yield more highly functionalized fluorinated alkanes, which could then serve as versatile intermediates for further chemical transformations. The development of synthetic methodologies based on the electrophilic activation of olefinic bonds followed by nucleophilic fluorination is an active area of research. nih.gov

Catalytic Synthesis of Functionalized Organic Molecules (e.g., Enol Ethers and Vinyl Sulfides)

The catalytic synthesis of functionalized organic molecules, such as enol ethers and vinyl sulfides, represents an important area of organic chemistry, yielding valuable intermediates for various synthetic applications. The potential role of this compound in such transformations is an area of speculative interest.

The synthesis of vinyl sulfides, for example, often involves the cross-coupling of vinyl halides with thiols, a reaction that can be catalyzed by various metal complexes. organic-chemistry.orgorganic-chemistry.org Given that HCFO-1233zd is a vinyl halide, it could potentially participate in such catalytic C-S bond-forming reactions. However, specific research demonstrating the catalytic conversion of HCFO-1233zd to enol ethers or vinyl sulfides is not readily found in the surveyed literature. General methods for the synthesis of these functional groups are well-established, utilizing a range of substrates and catalysts. organic-chemistry.orgorganic-chemistry.orgmit.edu The application of these methods to a highly fluorinated substrate like HCFO-1233zd would be a subject for future research to explore its reactivity and the properties of the resulting fluorinated enol ethers and vinyl sulfides.

Research into Fire Extinguishing Performance

Initial research has been conducted to evaluate the fire extinguishing performance of low-GWP agents, including hydrochlorofluoroolefins. While detailed, conclusive studies on the fire suppression capabilities of this compound are limited in publicly accessible reports, the class of compounds is being considered as potential alternatives to traditional halon and hydrofluorocarbon fire suppressants. A report from the U.S. Army identified trans-1-chloro-3,3,3-trifluoropropene, a related compound, as a candidate for fire extinguishing performance testing. The evaluation of such compounds is part of a broader effort to identify effective fire suppressants with a more favorable environmental profile.

Regulatory Scrutiny and Environmental Policy Shaping the Future of this compound

The emergence of this compound, a hydrochlorofluoroolefin (HCFO), is deeply rooted in a complex interplay of evolving environmental regulations and the continuous search for chemicals with improved environmental profiles. This article delves into the regulatory science and environmental policy analysis surrounding this compound, focusing on the scientific basis for its potential classification, the influence of international environmental protocols on its development, and the frameworks used to assess the environmental impact of such next-generation chemicals.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Advanced Catalyst Systems

The industrial-scale production of 1-chloro-2,3,3,3-tetrafluoropropane and related fluoropropenes is a critical area of research, focusing on improving efficiency, reducing costs, and minimizing environmental impact. Future work is directed towards the discovery of new synthetic routes and the development of more effective and sustainable catalyst technologies.

Gas-phase catalytic synthesis is a primary method for producing HFOs and hydrofluorocarbons (HFCs) due to its advantages in continuous operation and ease of product separation. gychbjb.com Key reaction types include fluorine/chlorine exchange, hydrodechlorination, and dehydrohalogenation. gychbjb.com Research is increasingly focused on developing low-temperature, chromium-free, and low-chromium fluorination catalysts to enhance performance and address the environmental concerns associated with traditional chromium-based systems. gychbjb.com

The design of advanced catalysts involves several strategies, including modifying the catalyst support, adding a second metal to alter the active site, and changing the metal deposition method. magnusconferences.com For instance, in the synthesis of related fluoropropenes, catalysts containing copper, optionally with metals like palladium (Pd), platinum (Pt), or nickel (Ni), have been investigated. google.com Studies on the hydrosilylation of the related compound 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) have shown that the choice of catalyst—such as Speier's catalyst (H₂PtCl₆·6H₂O), Wilkinson's catalyst ((Ph₃P)₃RhCl), or palladium complexes—significantly affects the reaction's outcome and product distribution. sci-hub.box Palladium catalysis, for example, can lead exclusively to certain adducts, whereas platinum or rhodium catalysis may yield different products. sci-hub.box

Future research will likely focus on integrated experimental and theoretical approaches to catalyst design, leveraging computational modeling and big data analysis to predict catalyst behavior and accelerate the discovery of novel, highly efficient catalytic systems. magnusconferences.com

Table 1: Catalyst Systems in Halogenated Propene Synthesis and Modification

| Catalyst Type | Reaction | Key Research Focus/Finding | Reference |

|---|---|---|---|

| Chromium-based | Fluorination (F/Cl exchange) | Traditional catalyst; future direction is toward Cr-free or low-Cr systems for environmental reasons. | gychbjb.com |

| Palladium (Pd) Supported | Hydrodechlorination | Investigated for the conversion of dichlorodifluoromethane (B179400) with hydrogen. | gychbjb.com |

| Platinum (Pt), Rhodium (Rh), Palladium (Pd) complexes | Hydrosilylation of HFO-1234yf | Catalyst choice dramatically influences reaction course and product formation. Pt can promote rare C-F bond cleavage. | sci-hub.box |

| Copper (Cu) containing catalysts | Hydrogenolysis | Used in the reaction of 1,1-dichloro-2,3,3,3-tetrafluoropropene with hydrogen to produce 1-chloro-2,3,3,3-tetrafluoropropene. | google.com |

In-depth Mechanistic Studies of Halogenated Propane (B168953)/Propene Reactions

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of halogenated alkanes and alkenes is crucial for optimizing reaction conditions and controlling product selectivity. The halogenation of propane, a foundational reaction, proceeds via a free-radical chain reaction. unacademy.comyoutube.com

Studies have shown that not all hydrogen atoms in a propane molecule have equal reactivity. msu.edu For example, in light-induced gas-phase chlorination at 25°C, the reaction yields approximately 45% 1-chloropropane (B146392) and 55% 2-chloropropane, indicating that the secondary hydrogens are inherently more reactive than the primary ones. msu.edu This selectivity is even more pronounced in bromination, which can yield as much as 97% 2-bromopropane. msu.edu The initial hydrogen abstraction by a halogen radical is the product-determining step in the chain reaction. unacademy.com

Future mechanistic studies will likely employ advanced computational chemistry and spectroscopic techniques to elucidate the intricate details of these reaction pathways. A deeper understanding of the thermodynamics and kinetics is essential. For instance, the initial propagation step in the chlorination of propane is exothermic, while for bromination, it is endothermic, which helps explain the difference in selectivity. youtube.com